Cas no 480438-56-0 (3-Chloro-4-isopropoxyphenylboronic acid)
3-Chloro-4-isopropoxyphenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-4-isopropoxyphenylboronic acid
- (3-chloro-4-propan-2-yloxyphenyl)boronic acid
- Boronic acid, B-[3-chloro-4-(1-methylethoxy)phenyl]-
- 3-Chloro-4-(1-methylethyl)oxyphenylboronic acid 3-Chloro-4-isopropoxybenzeneboronic acid
- 3-Chloro-4-(1-methylethyl)oxyphenylboronic acid
- 3-Chloro-4-isopropoxybenzeneboronic acid
- 480438-56-0
- SY008490
- CS-0063805
- FT-0699340
- DTXSID40391969
- SCHEMBL101400
- 3-chloro-4-isopropoxyphenyl-boronic acid
- 3-CHLORO-4-ISOPROPOXYPHENYLBORONICACID
- MFCD04974065
- (3-chloro-4-isopropoxyphenyl)boronic acid
- BORONIC ACID, [3-CHLORO-4-(1-METHYLETHOXY)PHENYL]-(9CI)
- PJBWTULFEPFOEB-UHFFFAOYSA-N
- AB21457
- [3-CHLORO-4-(PROPAN-2-YLOXY)PHENYL]BORONIC ACID
- D71331
- A871974
- FS-4488
- AKOS004114074
- {3-chloro-4-[(1-methylethyl)oxy]phenyl}boronic acid
- DTXCID40342830
- DB-010564
-
- MDL: MFCD04974065
- Inchi: 1S/C9H12BClO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,12-13H,1-2H3
- InChI Key: PJBWTULFEPFOEB-UHFFFAOYSA-N
- SMILES: ClC1C=C(B(O)O)C=CC=1OC(C)C
Computed Properties
- Exact Mass: 214.05700
- Monoisotopic Mass: 214.057
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 49.7A^2
Experimental Properties
- Density: 1.23
- Melting Point: 140-145 °C (lit.)
- Boiling Point: 357.1℃/760mmHg
- Flash Point: 169.8°C
- Refractive Index: 1.529
- PSA: 49.69000
- LogP: 0.80700
3-Chloro-4-isopropoxyphenylboronic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
3-Chloro-4-isopropoxyphenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-Chloro-4-isopropoxyphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 092840-5g |
3-Chloro-4-isopropoxyphenylboronic acid |
480438-56-0 | 95% | 5g |
£87.00 | 2022-03-01 | |
| Fluorochem | 092840-25g |
3-Chloro-4-isopropoxyphenylboronic acid |
480438-56-0 | 95% | 25g |
£271.00 | 2022-03-01 | |
| Fluorochem | 092840-100g |
3-Chloro-4-isopropoxyphenylboronic acid |
480438-56-0 | 95% | 100g |
£994.00 | 2022-03-01 | |
| Alichem | A019116157-25g |
3-Chloro-4-isopropoxyphenylboronic acid |
480438-56-0 | 95% | 25g |
$268.66 | 2023-09-01 | |
| TRC | C427538-100mg |
3-Chloro-4-isopropoxyphenylboronic acid |
480438-56-0 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C427538-250mg |
3-Chloro-4-isopropoxyphenylboronic acid |
480438-56-0 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | C427538-500mg |
3-Chloro-4-isopropoxyphenylboronic acid |
480438-56-0 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | C427538-1g |
3-Chloro-4-isopropoxyphenylboronic acid |
480438-56-0 | 1g |
$98.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SB298-1g |
3-Chloro-4-isopropoxyphenylboronic acid |
480438-56-0 | 97% | 1g |
359.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SB298-200mg |
3-Chloro-4-isopropoxyphenylboronic acid |
480438-56-0 | 97% | 200mg |
83.0CNY | 2021-08-04 |
3-Chloro-4-isopropoxyphenylboronic acid Suppliers
3-Chloro-4-isopropoxyphenylboronic acid Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 3-Chloro-4-isopropoxyphenylboronic acid
3-Chloro-4-isopropoxyphenylboronic Acid (CAS No. 480438-56-0): A Versatile Boronic Acid Derivative for Modern Chemistry
3-Chloro-4-isopropoxyphenylboronic acid (CAS No. 480438-56-0) is a specialized boronic acid derivative that has gained significant attention in pharmaceutical and materials science research. This compound, with its unique chloro-isopropoxy substitution pattern, serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions, one of the most widely used methods for carbon-carbon bond formation in organic synthesis.
The molecular structure of 3-Chloro-4-isopropoxyphenylboronic acid features both electron-withdrawing (chloro group) and electron-donating (isopropoxy group) substituents, making it particularly interesting for designing structure-activity relationships in drug discovery. Researchers frequently search for "boronic acid derivatives for medicinal chemistry" or "chloro-substituted phenylboronic acids," reflecting the growing interest in these compounds for targeted therapies.
In the field of organic electronics, this compound has shown promise as a precursor for conjugated polymers. The isopropoxy group enhances solubility while the boronic acid functionality allows for precise structural modifications. Current trends in "organic semiconductor materials" and "solution-processable electronic materials" highlight the relevance of such boronic acid derivatives in next-generation device applications.
The synthesis of 3-Chloro-4-isopropoxyphenylboronic acid typically involves halogen-metal exchange followed by reaction with triisopropyl borate. Many researchers inquire about "optimized synthesis of chloro-substituted boronic acids" or "purification methods for sensitive boronic acids," indicating the technical challenges associated with these compounds.
From a pharmaceutical perspective, boronic acids like 3-Chloro-4-isopropoxyphenylboronic acid are increasingly important due to their ability to form reversible covalent bonds with biological targets. This property has led to their use in "proteasome inhibitors" and "enzyme-targeted therapies," addressing current demands in "precision medicine approaches."
In materials science, the compound's potential extends to metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The combination of chloro and isopropoxy groups offers unique possibilities for post-synthetic modification, answering the growing need for "tunable porous materials" in gas storage and separation technologies.
Handling and storage of 3-Chloro-4-isopropoxyphenylboronic acid require attention to moisture sensitivity, a common concern reflected in searches for "stability of boronic acid compounds." Best practices include storage under inert atmosphere and protection from prolonged exposure to air, especially in humid environments.
The analytical characterization of this compound typically involves NMR spectroscopy (particularly 11B NMR), mass spectrometry, and HPLC purity analysis. Researchers often look for "boronic acid characterization techniques" or "quality control methods for synthetic intermediates" when working with such materials.
Market trends show increasing demand for specialty boronic acids like 3-Chloro-4-isopropoxyphenylboronic acid, driven by growth in "contract research organizations" and "custom synthesis services." The compound's versatility makes it valuable for both academic research and industrial applications in the fine chemicals sector.
Future research directions for 3-Chloro-4-isopropoxyphenylboronic acid may explore its potential in "click chemistry applications" or as a component in "smart material systems." The unique electronic properties imparted by its substitution pattern continue to inspire investigations into novel applications across chemistry and materials science.
Environmental considerations for boronic acid derivatives have become increasingly important, with searches for "green chemistry approaches to boronic acid synthesis" reflecting this trend. The isopropoxy group in 3-Chloro-4-isopropoxyphenylboronic acid may offer advantages in terms of biodegradability compared to more persistent substituents.
In conclusion, 3-Chloro-4-isopropoxyphenylboronic acid (CAS No. 480438-56-0) represents a valuable tool in modern synthetic chemistry, bridging pharmaceutical development and advanced materials research. Its unique structural features and reactivity profile ensure its continued relevance in addressing current scientific challenges and industrial needs.
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